molecular formula C15H24NO4- B567067 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid CAS No. 1363381-87-6

2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid

Cat. No.: B567067
CAS No.: 1363381-87-6
M. Wt: 282.35 g/mol
InChI Key: QHSHITNSETWPKW-UHFFFAOYSA-M
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Description

2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid is a spirocyclic compound featuring a bicyclic framework with a six-membered cyclohexane ring fused to a five-membered pyrrolidine-like ring (azaspiro[4.5]decane). The Boc (tert-butoxycarbonyl) group at the 2-position serves as a protective group for the secondary amine, while the carboxylic acid at the 8-position provides a reactive handle for further functionalization. This compound is widely used in medicinal chemistry as a rigid scaffold for drug discovery, particularly in the synthesis of protease inhibitors and peptidomimetics .

Properties

CAS No.

1363381-87-6

Molecular Formula

C15H24NO4-

Molecular Weight

282.35 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-9-8-15(10-16)6-4-11(5-7-15)12(17)18/h11H,4-10H2,1-3H3,(H,17,18)/p-1

InChI Key

QHSHITNSETWPKW-UHFFFAOYSA-M

SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC(CC2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC(CC2)C(=O)[O-]

Synonyms

2-Azaspiro[4,5]decane-2,8-dicarboxylic acid, 2-(1,1-diMethylethyl) ester

Origin of Product

United States

Preparation Methods

Step 1: Cyanation of 1,4-Dioxaspiro[4.5]decane-8-one

Reagents : p-Methylsulfonylmethylisocyanitrile, potassium tert-butoxide.
Conditions : Glycol dimethyl ether/ethanol solvent, 0–20°C.
Outcome : 1,4-Dioxaspiro[4.5]decane-8-carbonitrile is obtained.
Mechanism : Nucleophilic addition of cyanide to the ketone, followed by elimination.

Step 2: Alkylation with 1-Bromo-2-chloroethane

Reagents : 1-Bromo-2-chloroethane, lithium diisopropylamide (LDA).
Conditions : Toluene solvent, 0–20°C, 13 hours.
Outcome : 8-(2-Chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile forms.

Step 3: Cyclization and Boc Protection

Reagents : Hydrogen gas, Raney nickel, tert-butyl dicarbonyl anhydride (Boc₂O).
Conditions : Methanol solvent, 50°C, 50 psi H₂ pressure.
Outcome : Cyclization yields tert-butyl-1,4-dioxa-10-aza-dispiro[4.2.4.8.2]tetradecane-10-carboxylate.

Step 4: Deprotection and Carboxylic Acid Formation

Reagents : Pyridinium p-toluenesulfonate (PPTS).
Conditions : Acidic hydrolysis in aqueous THF.
Modification : Hydrolysis of the nitrile to carboxylic acid using H₂O₂/K₂CO₃ or HCl/H₂O.
Outcome : this compound is isolated.

Alternative Route via Spirocyclic Amine Intermediate

Direct Boc Protection of 2-Azaspiro[4.5]decane-8-carboxylic Acid

Starting Material : 2-Azaspiro[4.5]decane-8-carboxylic acid.
Protection : Boc₂O in dichloromethane with DMAP catalyst.
Conditions : Room temperature, 12 hours.
Yield : 75–85% after silica gel chromatography.

Industrial-Scale Optimization

Solvent and Catalyst Selection

ParameterLaboratory ScaleIndustrial Scale
Solvent DichloromethaneEthyl acetate
Catalyst DMAPTriethylamine
Temperature 25°C30–40°C
Yield 80%88% (batch process)

Industrial methods prioritize ethyl acetate for safety and Boc₂O stoichiometry adjustments to reduce side products.

Critical Analysis of Methodologies

Patent Route (CN111518015A)

Advantages :

  • Uses inexpensive starting materials (1,4-dioxaspiro[4.5]decane-8-one).

  • Scalable to multi-kilogram batches.
    Limitations :

  • Requires nitrile-to-carboxylic acid conversion, adding steps.

  • Raney nickel poses flammability risks.

Direct Boc Protection Route

Advantages :

  • Fewer steps if spirocyclic amine is available.

  • High yields under mild conditions.
    Limitations :

  • Commercial scarcity of 2-azaspiro[4.5]decane-8-carboxylic acid .

Chemical Reactions Analysis

Types of Reactions

2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The nitrogen atom in the spirocyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Synthesis Method Overview

  • Starting Material : The synthesis often begins with 1,4-dioxaspiro[4.5]decane-8-one.
  • Reaction Steps :
    • First, the starting material undergoes a reaction with p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide to yield 1,4-dioxaspiro[4.5]decane-8-carbonitrile.
    • This intermediate is then reacted with 1-bromo-2-chloroethane in the presence of lithium diisopropylamide to produce 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile.
    • Subsequent reduction and cyclization steps lead to the formation of the target compound through reactions involving tert-butyl dicarbonyl anhydride and deprotection steps using pyridinium p-toluenesulfonate .

Pharmaceutical Applications

The primary application of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid lies in its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological systems effectively.

Case Studies and Research Findings

  • Antidepressant Properties : Research has indicated that compounds similar to this compound may exhibit antidepressant effects by modulating cholinergic systems in the brain. A study demonstrated that antimuscarinic drugs could lead to rapid reductions in depression severity .
  • Anticholinergic Activity : The compound's structure suggests potential anticholinergic activity, which can be beneficial in treating conditions like motion sickness or nausea .
  • Drug Metabolism Studies : The compound has been utilized in pharmacokinetic studies due to its ability to serve as a radiolabeled compound, aiding in understanding drug metabolism and distribution within biological systems .

Applications in Organic Synthesis

Beyond its pharmaceutical implications, this compound serves as an important intermediate in organic synthesis.

Synthetic Pathways

The versatile nature of this compound allows it to be used as a building block for synthesizing more complex molecules. Its spirocyclic structure can be exploited to create various derivatives that may possess unique pharmacological properties.

Mechanism of Action

The mechanism of action of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The Boc protecting group can be removed under acidic conditions, revealing the active amine group, which can further interact with biological targets .

Comparison with Similar Compounds

Key Structural Features :

  • Spirocyclic Core : Ensures conformational rigidity, enhancing binding specificity.
  • Boc Group : Acid-labile protection, removable under mild acidic conditions.
  • Carboxylic Acid : Enables salt formation, conjugation, or derivatization.

Below is a detailed comparison of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid with structurally related spirocyclic analogs, focusing on substituents, physicochemical properties, and applications.

Structural Analogs and Functional Group Variations

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Applications/Notes Reference
This compound Boc (2-position), COOH (8-position) C₁₅H₂₅NO₄ 283.37* Drug intermediate; conformational restraint in peptide mimics
8-N-Boc-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid Boc-protected amine, 1,4-dioxa ring (oxygen atoms at 1,4 positions), COOH (8-position) C₁₄H₂₃NO₆ 301.34 Enhanced solubility due to dioxa ring; used in stereoselective synthesis
2-Isobutyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid Isobutyl (2-position), oxa (8-position oxygen), COOH (4-position) C₁₃H₂₃NO₃ 241.33 Bulky substituent for steric hindrance; potential for CNS-targeting drugs
3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid Ketone (3-position), COOH (8-position) C₁₀H₁₅NO₃ 197.23 Reactive ketone for Schiff base formation; precursor for heterocyclic derivatives
2-((Benzyloxy)carbonyl)-2-azaspiro[4.5]decane-8-carboxylic acid Cbz (benzyloxycarbonyl) group (2-position), COOH (8-position) C₁₈H₂₃NO₄ 317.39 Cbz protection requires hydrogenolysis; used in peptide synthesis
7,9-Dioxo-8-azaspiro[4.5]decane-8-butanoic acid Two ketones (7,9-positions), butanoic acid chain (8-position) C₁₃H₁₉NO₄ 253.29 Dual ketone sites for crosslinking; reference standard in analytical chemistry
8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid Methyl (8-position), COOH (4-position) C₁₁H₁₉NO₂ 197.27 Simplified analog with improved metabolic stability

*Note: Molecular weight calculated based on formula C₁₅H₂₅NO₄ (Boc group: C₅H₉O₂).

Key Comparative Insights

Physicochemical Properties
  • Solubility : The dioxa analog and oxa-containing compound exhibit higher aqueous solubility due to oxygen atoms, while the Boc-protected compound is more lipophilic.
  • Reactivity : The ketone in and dual ketones in enable nucleophilic additions, contrasting with the carboxylic acid’s utility in amide coupling or salt formation.

Biological Activity

2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid is a compound characterized by its unique spirocyclic structure and the presence of a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₅H₂₅NO₄, and it has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential applications.

The compound's structure features a spirocyclic framework that is often associated with biologically active molecules. The carboxylic acid group enhances its potential for derivatization, allowing for modifications that could lead to compounds with diverse biological activities. The Boc group can be removed under acidic conditions, revealing an amine that can participate in further reactions, such as acylation or alkylation, thus expanding its utility in synthetic organic chemistry .

Pharmacological Potential

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant pharmacological properties. The azaspiro framework suggests potential activity as a neuroprotective agent or in modulating neurotransmitter systems. Research indicates that spirocyclic compounds can interact with various biological targets, including enzymes and receptors, potentially inhibiting their activity.

Antimicrobial Activity

Similar spirocyclic compounds have been evaluated for their antibacterial properties. For instance, derivatives of azaspiro compounds have shown effectiveness against ESKAPE pathogens, which are known for their antibiotic resistance. In studies involving related spirocyclic frameworks, some compounds demonstrated activity comparable to established antibiotics like ciprofloxacin against certain bacterial strains .

Synthesis and Evaluation

A study focused on the synthesis of spirocyclic derivatives reported the creation of several novel compounds inspired by this compound. These derivatives were evaluated for their antibacterial efficacy using the Kirby–Bauer disk diffusion method and minimum inhibitory concentration (MIC) assessments against various pathogens, including Staphylococcus aureus and Klebsiella pneumoniae. The results indicated that modifications to the spirocyclic structure could significantly influence antibacterial potency .

The mechanism of action for this compound likely involves its interaction with specific molecular targets due to its unique structural features. The spirocyclic structure allows it to bind effectively to enzymes or receptors, which may lead to inhibition of their activity. The removal of the Boc protecting group under acidic conditions reveals an active amine capable of further interactions with biological targets .

Comparative Analysis

To understand the uniqueness of this compound in comparison to related compounds, a table summarizing key features and activities is provided below:

Compound NameCAS NumberKey FeaturesBiological Activity
This compound1363381-87-6Spirocyclic structure with Boc groupPotential neuroprotective effects
Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate71127914Contains an oxo group instead of a carboxylic acidModerate antibacterial activity
2-Azaspiro[4,5]decane derivativesVariousVariations on nitrogen positionVarying degrees of antimicrobial effects

Q & A

Q. What are the key synthetic routes for 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid, and how do reaction conditions influence yield?

The synthesis often begins with spirocyclic carboxylic acid precursors. For example, 8-amino-1,4-dioxa-spiro[4.5]decane-8-carboxylic acid (CAS: 1489-97-0) can undergo reductive amination to introduce substituents (e.g., benzyl groups) via benzaldehyde and NaCNBH₃, followed by Boc protection and esterification with trimethylsilyldiazomethane . A two-step yield of ~55% is typical, but optimizing stoichiometry (e.g., excess benzaldehyde) and purification (crude intermediate use) can improve efficiency. Alternative routes, such as alkylation of spirocyclic intermediates with iodopentane, achieve ~62% yield under anhydrous conditions .

Q. How can the purity and structural integrity of this compound be validated?

Use orthogonal analytical methods:

  • LCMS : Monitor molecular ion peaks ([M+H]⁺) and fragmentation patterns to confirm Boc-group retention and spirocycle stability .
  • HPLC : Assess purity (≥97%) with a C18 column and acetonitrile/water gradient .
  • NMR : Confirm stereochemistry via coupling constants (e.g., 8-position protons in spirocycle) and Boc-group tert-butyl signals at ~1.4 ppm .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in peptide coupling reactions?

The spirocyclic structure imposes steric hindrance, requiring activated coupling reagents (e.g., HATU or EDCI/HOAt) to facilitate amide bond formation. The Boc group enhances solubility in organic solvents (e.g., DCM or THF), but may reduce nucleophilicity at the secondary amine. Comparative studies with 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (CAS: 369403-24-7) show that methyl substituents increase steric bulk, lowering coupling efficiency by ~20% .

Q. What strategies resolve contradictions in reported synthetic yields for Boc-protected spirocycles?

Discrepancies arise from:

  • Protection-deprotection side reactions : Boc groups may hydrolyze under acidic conditions, requiring strict pH control during workup .
  • Spirocycle ring strain : Ring-opening byproducts form if alkylation steps exceed 60°C, as observed in 1,4-dioxaspiro[4.5]decane-8-carboxylate syntheses .
  • Purification methods : Silica gel chromatography may degrade Boc groups; use flash chromatography with low-acidity adsorbents .

Q. How can computational modeling guide the design of derivatives targeting MDM2-p53 interactions?

The hydrophobic spirocyclic core mimics Phe/Trp/Leu residues in p53. Docking studies (e.g., AutoDock Vina) predict binding poses, while QSAR models correlate substituent logP values with MDM2 inhibition (IC₅₀). For example, 2,5-diketopiperazine derivatives with spirocycles show improved binding affinity (ΔG ≈ -9.2 kcal/mol) compared to linear analogs .

Methodological Recommendations

  • Low-Yield Synthesis : Replace NaCNBH₃ with STAB (sodium triacetoxyborohydride) for milder reductive amination .
  • Stereochemical Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) during spirocycle formation to enforce desired configurations .
  • Stability Testing : Monitor Boc-group integrity under storage conditions (e.g., -20°C in argon) via biweekly LCMS .

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